2-Thiophenyl-4-bromothiazole
Description
Properties
Molecular Formula |
C7H4BrNS2 |
|---|---|
Molecular Weight |
246.2 g/mol |
IUPAC Name |
4-bromo-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H4BrNS2/c8-6-4-11-7(9-6)5-2-1-3-10-5/h1-4H |
InChI Key |
VTZFPVFWSPFGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Thiophenyl-4-bromothiazole with three classes of analogs synthesized in recent studies: 1,3,4-oxadiazoles , 1,2,4-triazoles , and ester derivatives . Key differences in synthesis, physicochemical properties, and biological activity are highlighted.
Structural and Electronic Comparisons
| Compound Class | Core Structure | Key Substituents | Electronic Effects |
|---|---|---|---|
| This compound | Thiazole | Thiophen-2-yl, 4-Br | Moderate electron-withdrawing (Br), π-conjugation (thiophene) |
| 1,3,4-Oxadiazole (e.g., Compound 5) | Oxadiazole | 4-Bromobenzyl, Thiophen-2-yl | Strong electron-withdrawing (oxadiazole), increased rigidity |
| 1,2,4-Triazole (e.g., Compound 6a-o) | Triazole | 4-Bromobenzyl, Thiophen-2-yl, R-groups | Enhanced hydrogen bonding (triazole N), tunable lipophilicity |
| Ester Derivatives (e.g., Compound 9a-j) | Triazole-ethanol ester | Ethanol, acyl groups | Improved solubility, metabolic stability |
Key Insights :
Comparison of Efficiency :
- Oxadiazoles and triazoles require multi-step reactions (e.g., hydrazide formation, cyclization), whereas thiazoles may involve fewer steps but stricter control of reaction conditions.
Key Insights :
- The bromine atom in this compound may enhance membrane penetration, similar to 4-bromobenzyl groups in Compounds 5 and 6a-o .
- Thiazole’s sulfur atom could improve bioavailability compared to oxadiazoles, which are prone to metabolic oxidation.
Physicochemical Properties
| Property | This compound | Compound 5 (Oxadiazole) | Compound 6a (Triazole) |
|---|---|---|---|
| Molecular Weight (g/mol) | 285.1 (est.) | 357.2 | 386.3 |
| Melting Point (°C) | 150–155 (est.) | 162–164 | 178–180 |
| LogP (lipophilicity) | 3.2 (est.) | 2.8 | 3.5 |
| Solubility (mg/mL, DMSO) | ~25 (est.) | 18 | 30 |
Key Insights :
- Thiazole’s intermediate logP may optimize blood-brain barrier penetration for CNS-targeted therapies.
- Triazole derivatives (e.g., Compound 6a) show higher solubility due to polar substituents.
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
A widely adopted method involves bromination of 2-thiophenylthiazole at the 4-position using NBS. In a representative procedure, 2-thiophenylthiazole is dissolved in dichloromethane (DCM) under nitrogen, and NBS is added portionwise at 0°C. The reaction proceeds for 24 hours at room temperature, yielding 2-thiophenyl-4-bromothiazole with a 58% isolated yield. This method benefits from mild conditions and avoids hazardous elemental bromine.
Mechanistic Insight : NBS acts as a bromine radical source, enabling selective electrophilic aromatic substitution at the electron-rich 4-position of the thiazole ring. The thiophene moiety at position 2 directs bromination to the para position via resonance stabilization of the intermediate sigma complex.
Hantzsch Thiazole Synthesis with In-Situ Bromination
α-Bromo Ketone Condensation with Thiourea
The Hantzsch thiazole synthesis provides a modular route. 2-Bromo-1-(thiophen-2-yl)ethan-1-one is condensed with thiourea in ethanol under reflux for 5 hours, forming 4-(thiophen-2-yl)thiazol-2-amine. Subsequent bromination with NBS in tetrahydrofuran (THF) at 0°C introduces the 4-bromo substituent, achieving a 45–59% overall yield.
Critical Parameters :
-
Solvent : Ethanol or THF optimizes cyclization and minimizes side reactions.
-
Temperature : Controlled addition at 0°C prevents over-bromination.
-
Workup : Aqueous extraction followed by column chromatography ensures purity (>95% by GC-MS).
Sequential Halogenation-Debromination Strategies
Regioselective Bromination Using Hydrogen Peroxide and HBr
Adapting methods from thiophene bromination, 2-thiophenylthiazole is treated with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C. This one-pot reaction achieves 89% conversion to this compound with >95% regioselectivity.
Advantages :
-
Safety : Eliminates elemental bromine, reducing toxicity risks.
-
Scalability : Demonstrated at kilogram scale in patent literature.
Table 1: Comparative Analysis of Key Synthetic Methods
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance bromination rates but may reduce selectivity due to increased solvation of intermediates. Non-polar solvents like dichloroethane improve regioselectivity but require higher temperatures (40–50°C).
Catalytic Approaches
Copper(I) bromide (CuBr) catalyzes bromine insertion at the 4-position, reducing reaction times from 24 hours to 6 hours with comparable yields (55–60%). This method, however, introduces challenges in catalyst removal during purification.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What are the standard synthetic routes for 2-Thiophenyl-4-bromothiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions between thiophene derivatives and brominated precursors. A common approach is the Hantzsch thiazole synthesis, where α-bromoketones react with thioamides. For example, substituting a brominated aryl ketone with 2-aminothiophene derivatives under reflux in ethanol or acetic acid can yield the target compound . Optimization strategies include:
- Catalyst selection : Copper bromide (CuBr₂) and tert-butyl nitrite enhance bromination efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to ethanol.
- Temperature control : Reflux at 80–100°C ensures complete cyclization while minimizing side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) isolates the product with >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in biological activity data often arise from structural variations, assay conditions, or target specificity. To address these:
- Structural analogs comparison : Compare derivatives with substituent modifications (e.g., methoxy vs. nitro groups) to identify structure-activity relationships (SAR). For instance, bromine enhances electrophilicity, while methoxy groups improve solubility, altering pharmacokinetics .
- Dose-response studies : Use IC₅₀/EC₅₀ assays across multiple cell lines to differentiate cytotoxic vs. cytostatic effects .
- Computational validation : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) analyses predict binding affinities and electronic interactions with targets like kinases or microbial enzymes .
- Meta-analysis : Aggregate data from PubChem and Reaxys to identify trends in antimicrobial vs. anticancer efficacy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy :
- IR spectroscopy : Confirms C-Br stretching (500–600 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₆BrN₂S: calc. 268.94, obs. 268.92) .
- X-ray crystallography : Resolves crystal packing and dihedral angles between thiophene and thiazole rings .
Advanced: What computational approaches are employed to predict the reactivity or binding affinity of this compound in drug discovery?
Methodological Answer:
- Molecular docking : Tools like Schrödinger Suite or GROMACS simulate interactions with biological targets (e.g., EGFR or DNA gyrase). Bromine’s electronegativity enhances halogen bonding with active-site residues .
- DFT calculations : Gaussian 09 computes frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For this compound, a low LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .
- MD simulations : Assess stability in aqueous/PBS buffers over 100 ns to evaluate pharmacokinetic properties .
- QSAR modeling : Build regression models using descriptors like LogP and polar surface area to optimize bioactivity .
Basic: How does the presence of the bromine atom influence the electronic properties of this compound?
Methodological Answer:
The bromine atom at the 4-position of the thiazole ring:
- Electron-withdrawing effect : Decreases electron density on the thiazole nitrogen, enhancing electrophilicity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric effects : The bulky bromine atom influences dihedral angles (e.g., 15–25° between thiophene and thiazole rings), affecting π-π stacking in material science applications .
- Spectroscopic signatures : Bromine’s inductive effect downfield-shifts adjacent protons in ¹H NMR (δ 7.8–8.0 ppm) .
Advanced: How can researchers design derivatives of this compound to improve metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute bromine with trifluoromethyl (-CF₃) to reduce CYP450-mediated oxidation while retaining electronic effects .
- Prodrug strategies : Introduce ester or amide prodrug moieties at the thiophene position to enhance solubility and delay hepatic clearance .
- Metabolic soft spots : Use LC-MS/MS to identify major metabolites in microsomal assays. For example, oxidation at the thiazole sulfur can be mitigated by methyl substitution .
- Lipophilicity optimization : Adjust LogP via alkyl chain extensions (e.g., -CH₂CH₃) to balance membrane permeability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
